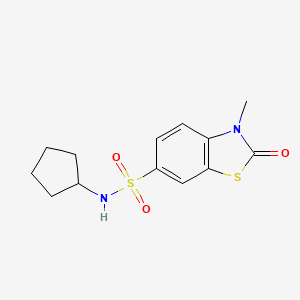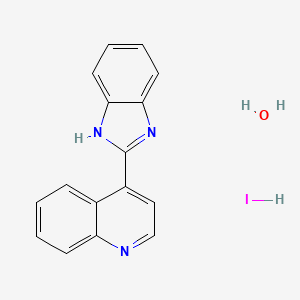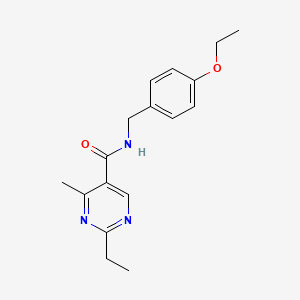
2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, commonly known as EBI-005, is a small molecule inhibitor that has been studied for its potential use in treating various inflammatory diseases. EBI-005 has been shown to have a high affinity for the protein phosphatase 2A (PP2A), which is involved in regulating the immune response.
Mecanismo De Acción
EBI-005 exerts its anti-inflammatory effects by inhibiting the activity of 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, a serine/threonine phosphatase that plays a critical role in regulating the immune response. 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole is involved in the dephosphorylation of various signaling molecules, including NF-κB and MAPKs, which are key regulators of the inflammatory response. By inhibiting 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole, EBI-005 prevents the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
EBI-005 has been shown to have a potent anti-inflammatory effect in both in vitro and in vivo models of inflammation. In preclinical studies, EBI-005 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reduce the infiltration of immune cells into affected tissues. EBI-005 has also been shown to reduce the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EBI-005 in lab experiments is its high potency and specificity for 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole. This allows for precise modulation of the immune response without affecting other signaling pathways. However, one limitation of using EBI-005 is its relatively short half-life, which may require frequent dosing in in vivo experiments.
Direcciones Futuras
There are several potential future directions for the study of EBI-005. One area of interest is its potential use in treating other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is the development of more potent and selective 2-(1-acetylpyrrolidin-2-yl)-1-ethyl-1H-benzimidazole inhibitors based on the structure of EBI-005. Finally, the use of EBI-005 in combination with other anti-inflammatory agents may also be explored as a potential treatment strategy.
Métodos De Síntesis
The synthesis of EBI-005 involves the reaction of 2-(1-acetylpyrrolidin-2-yl)-1H-benzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of EBI-005 with a yield of approximately 60%. The purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
EBI-005 has been studied for its potential use in treating various inflammatory diseases, including psoriasis, atopic dermatitis, and dry eye disease. In preclinical studies, EBI-005 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into affected tissues.
Propiedades
IUPAC Name |
1-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-3-17-13-8-5-4-7-12(13)16-15(17)14-9-6-10-18(14)11(2)19/h4-5,7-8,14H,3,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPDWJKRGQLFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CCCN3C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethylquinazoline-2,4(1H,3H)-dione](/img/structure/B7548186.png)
![(9-Benzyl-3,9-diazaspiro[5.5]undecan-3-yl)-phenylmethanone](/img/structure/B7548189.png)
![4-methyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B7548195.png)
![2-[3-(methoxymethyl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B7548200.png)
![2-Methyl-5-[4-[2-[methyl-[(2-phenylphenyl)methyl]amino]acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7548212.png)


![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)


![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)
![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)
